Home > Products > Screening Compounds P140596 > 4-oxo-4-[(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)amino]butanoic acid
4-oxo-4-[(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)amino]butanoic acid -

4-oxo-4-[(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)amino]butanoic acid

Catalog Number: EVT-4902465
CAS Number:
Molecular Formula: C18H15F3N2O4
Molecular Weight: 380.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Methylidene-4-oxo-4-[(2,4,5-trichlorophenyl)amino]butanoic acid

    Compound Description: This compound features a similar butanoic acid core structure with a substituted phenyl ring at the 4-position. It was studied for its molecular structure, vibrational spectra, nonlinear optical properties, and docking interactions. []

    Relevance: This compound shares a significant structural similarity with 4-oxo-4-[(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)amino]butanoic acid. Both possess a 4-oxo-butanoic acid backbone. The key difference lies in the substituents on the phenyl ring – a trichlorophenyl group in this compound versus a more complex 2-{[4-(trifluoromethyl)benzoyl]amino}phenyl group in the target compound. []

tert-Butyl 2-Amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate

    Compound Description: This compound represents a complex heterocyclic structure synthesized via an organocatalyzed approach. It incorporates a pyrano[2,3-c]pyrrole core and a tert-butyl carboxylate group. []

    Relevance: While structurally distinct from 4-oxo-4-[(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)amino]butanoic acid, this compound highlights the relevance of organocatalytic synthesis in accessing diverse chemical structures, which could potentially be applied to synthesize the target compound or its analogs. []

5-Methyl-5-[4-(4-oxo-3H-quinazolin-2-yl)phenyl]imidazolidine-2,4-dione and its derivatives

    Compound Description: This compound, a hydantoin phenylquinazolinone derivative, exists as a racemic mixture and in its pure enantiomer forms. It exhibits inhibitory potency towards TNKS2, a key target in oncology. []

    Relevance: Although structurally different from 4-oxo-4-[(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)amino]butanoic acid, this research emphasizes the significance of chirality in influencing biological activity, which could be relevant for exploring potential enantiomers of the target compound. []

4-(3-Hydroxyphenylamino)-4-oxobutanoic acid (4-Oxo acid)

    Compound Description: This compound possesses a similar butanoic acid structure with a 3-hydroxyphenylamino substituent at the 4-position. It was studied for its oxidation kinetics using hexacyanoferrate (III) in the presence of a ruthenium (III) catalyst. []

N-{4-[(2,4-Diamino-5-methyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)thio]benzoyl}-L-glutamic acid (Compound 3)

    Compound Description: This compound represents a novel antifolate with potent inhibitory activity against both human dihydrofolate reductase (DHFR) and human thymidylate synthase (TS). Its mechanism of action primarily involves DHFR inhibition. []

    Relevance: Although structurally different from 4-oxo-4-[(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)amino]butanoic acid, the research on this compound highlights the importance of exploring novel antifolates and their mechanisms of action, which could be relevant for investigating potential biological activities of the target compound, especially considering the presence of a glutamic acid moiety in its structure. []

N-{4-[(2-Amino-4-oxo-5-methyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)thio]benzoyl}-L-glutamic acid (Compound 4)

    Compound Description: This compound exhibits dual DHFR-TS inhibitory activity against the bifunctional enzyme derived from Toxoplasma gondii (tg). It also acts as a substrate for folylpolyglutamate synthetase (FPGS). []

    Relevance: While structurally different from 4-oxo-4-[(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)amino]butanoic acid, this compound emphasizes the potential for designing dual-acting antifolates, which could be a relevant strategy for exploring the biological activity of the target compound or its derivatives. []

4-Amino-3-mercapto-6-(trifluoromethyl)-1,2,4-triazin-5(4H)-one (Compound 2)

    Compound Description: This compound serves as a versatile building block for synthesizing a variety of fluorinated 1,2,4-triazin-4-ones. These derivatives exhibit promising antibacterial, antifungal, and anti-biofilm activities. []

    Relevance: Though structurally distinct from 4-oxo-4-[(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)amino]butanoic acid, the use of a trifluoromethyl group in this compound highlights its potential incorporation into the target compound's structure to potentially enhance its biological properties. []

N-[4-[2-(2-Amino-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid (Compound 15)

    Compound Description: This compound, a dideazatetrahydrofolate analogue, demonstrates antitumor activity by primarily targeting thymidylate synthase rather than purine synthesis. []

    Relevance: Despite structural differences with 4-oxo-4-[(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)amino]butanoic acid, the research on this compound emphasizes the potential for developing antitumor agents by targeting thymidylate synthase. This approach could be relevant for exploring the biological activity of the target compound. []

    Compound Description: This compound represents a novel antifolate drug that inhibits thymidylate synthase and exhibits targeted activity against tumor cells through α-folate receptor-mediated transport. []

    Relevance: While structurally different from 4-oxo-4-[(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)amino]butanoic acid, this research highlights the potential for designing targeted anticancer agents with reduced toxicity by leveraging specific transport mechanisms, which could inspire future investigations into the target compound's biological activity. []

N-(2,4-dichlorophenyl)-5-cyano-4-(2-furyl)-2-methyl-6-[(2-oxo-2-{[substituted aryl]amino}ethyl)sulfanyl]-1,4-dihydropyridin-3-carboxamides (Compounds 10-17)

    Compound Description: These compounds represent a series of dihydropyridine derivatives synthesized and evaluated for their anti-exudative and anti-inflammatory properties. []

    Relevance: Although structurally distinct from 4-oxo-4-[(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)amino]butanoic acid, this research showcases the exploration of diverse heterocyclic scaffolds, like the dihydropyridine core in these compounds, for potential medicinal chemistry applications. This approach could be relevant for exploring the synthesis and biological evaluation of novel compounds related to the target compound. []

    Compound Description: These compounds are W(CO)5 complexes studied as potential IR-detectable metal–carbonyl tracers for the amino function. They were synthesized through a Friedel-Crafts reaction and exhibit characteristic IR absorption bands for the W–CO group. []

    Relevance: While structurally different from 4-oxo-4-[(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)amino]butanoic acid, these compounds highlight the application of metal carbonyl complexes as tracers for biological molecules. This approach could potentially be adapted to study the target compound's interactions and behavior in biological systems. []

N-[4-[2-(2-Amino-5,6-dihydro-4(3H)-oxo-7H-pyrrolo[2,3-d]pyrimidin-6-yl)ethyl]benzoyl]-L-glutamic acid (Compound 4)

    Compound Description: This compound is a ring-contracted analog of 5,10-dideaza-5,6,7,8-tetrahydrofolic acid (DDATHF) exhibiting inhibitory activity against human lymphoblastic leukemia cells in vitro. It acts by blocking de novo purine biosynthesis through inhibition of glycinamide ribonucleotide formyltransferase (GAR FTase). []

    Relevance: Although structurally distinct from 4-oxo-4-[(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)amino]butanoic acid, this research highlights the exploration of novel antifolates and their mechanisms of action, which could be relevant for investigating potential biological activities of the target compound, especially considering the presence of a glutamic acid moiety in its structure. []

N-Substituted-2-amino-4-phenyl-4-oxobutanoic acid

    Compound Description: This compound class encompasses a variety of N-substituted derivatives of 2-amino-4-phenyl-4-oxobutanoic acid. The specific substitutions (represented by X and Y in the paper) can include halogens, nitro groups, and ester functionalities. These compounds are investigated for their potential kynurenine-3 hydroxylase inhibiting activity. []

4-(3,4-Dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid (Compound 3)

    Compound Description: This compound is a key intermediate in synthesizing various heterocyclic compounds with potential biological activity. It is prepared through the reaction of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid with antipyrine. []

    Compound Description: These compounds, including a series of pyrazolone derivatives and their corresponding Schiff bases, were synthesized and screened for in vivo analgesic activity and in vitro antimicrobial activity. Some derivatives showed potent antibacterial activity against E. coli and K. pneumoniae, equipotent antifungal activity against C. albicans and A. niger, and significant analgesic activity compared to the standard drug indomethacin. []

    Relevance: Although structurally different from 4-oxo-4-[(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)amino]butanoic acid, these compounds demonstrate the value of exploring diverse heterocyclic frameworks for discovering new biologically active molecules. This approach could inspire further investigation into the target compound's potential applications. []

2-[4-N,N-Bis(2-chloroethyl)amino-phenyl]butanoic acid (2-PHE-BU) Steroidal Esters

    Compound Description: These compounds are steroidal esters derived from the aromatic nitrogen mustard 2-PHE-BU, designed based on in silico predictions to explore structure-activity relationships. In vivo studies in P388-leukemia-bearing mice revealed reduced toxicity and marginally improved antileukemic activity compared to free 2-PHE-BU. []

    Relevance: Although structurally distinct from 4-oxo-4-[(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)amino]butanoic acid, this research highlights the importance of exploring structural modifications and prodrug strategies, such as esterification with steroidal alcohols, to optimize the pharmacological properties of bioactive molecules. These strategies could potentially be applied to the target compound to enhance its activity or improve its drug-like characteristics. []

4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino]benzoyl amino acid ester derivatives

    Compound Description: This series of α-ketoamide derivatives was efficiently synthesized using OxymaPure/DIC as a coupling reagent, highlighting a potentially valuable method for peptide coupling that could be relevant for synthesizing the target compound or its analogs. []

    Relevance: Although structurally different from 4-oxo-4-[(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)amino]butanoic acid, this research emphasizes the utility of efficient coupling reagents, such as OxymaPure/DIC, in peptide synthesis. This finding could be relevant for developing synthetic strategies for the target compound, which also contains an amino acid moiety. []

N-[4-[[3-(2,4-Diamino-1,6-dihydro-6-oxo-5-pyrimidinyl)propyl]amino]-benzoyl]-L-glutamic acid (1) (5-DACTHF, 543U76)

    Compound Description: This compound, an acyclic analog of 5,6,7,8-tetrahydrofolic acid (THFA), exhibits potent inhibition of tumor cell growth in vitro and in vivo. It acts by inhibiting de novo purine biosynthesis, specifically targeting glycinamide ribonucleotide transformylase (GAR-TFase) and aminoimidazole ribonucleotide transformylase (AICAR-TFase). []

    Relevance: Although structurally different from 4-oxo-4-[(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)amino]butanoic acid, the research on this compound emphasizes the potential for developing antitumor agents by targeting enzymes involved in purine biosynthesis. This approach could be relevant for exploring the biological activity of the target compound, which also incorporates a glutamic acid moiety. []

N-[4-[N-[3-(2,4-diamino-1,6-dihydro-6-oxo-5-pyrimidinyl)propyl]amino]benzoyl]-L-γ-glutamyl-L-γ-glutamyl-L-γ-glutamyl-L-γ-glutamyl-L-γ-glutamyl-L-glutamic acid (2)

    Compound Description: This hexaglutamate derivative of 5-DACTHF is a potent inhibitor of glycinamide ribonucleotide transformylase (GAR-TFase), a key enzyme in de novo purine biosynthesis. Its synthesis highlights the ability to introduce multiple glutamic acid residues into a molecule, potentially influencing its pharmacological properties. []

    Relevance: Though structurally different from 4-oxo-4-[(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)amino]butanoic acid, the development of this hexaglutamate derivative emphasizes the potential of incorporating multiple glutamic acid units into a molecule. This strategy could be relevant for exploring modified versions of the target compound to potentially enhance its activity or improve its pharmacokinetic profile. []

    Compound Description: This entry describes a specific crystalline form of a disodium salt of a pyrrolopyrimidine derivative. This form is characterized by its X-ray diffraction pattern, particularly a peak corresponding to a distance of 7.78 Å. []

    Relevance: This research emphasizes the importance of polymorphism in drug development, highlighting that different crystalline forms of a compound can exhibit distinct physicochemical properties. While not directly structurally related to 4-oxo-4-[(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)amino]butanoic acid, it underscores the potential for the target compound to exist in different polymorphic forms, which could impact its development and applications. []

Tributyltin derivatives from 4-oxo-4-(arylamino)butanoic acids

    Compound Description: These compounds are a series of tributyltin derivatives synthesized from 4-oxo-4-(arylamino)butanoic acids. They were characterized and evaluated for their in vitro anti-proliferative activity against cervical cancer cell lines (HeLa, CaSki, and ViBo). These derivatives demonstrated varying levels of potency against the tested cell lines. []

    Relevance: This study highlights the exploration of organotin compounds, specifically tributyltin derivatives, for their anticancer potential. Although these specific derivatives are structurally distinct from 4-oxo-4-[(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)amino]butanoic acid, the research underscores the potential of organometallic compounds in medicinal chemistry and could inspire the investigation of similar modifications on the target compound for novel biological activity. []

7-Morpholino-2-[4-(trifluoromethyl)phenyl]quinazolin-4(3H)-one

    Compound Description: This quinazoline derivative was synthesized and characterized as part of an exploration of nitrogen-containing heterocyclic compounds with potential biological activity. []

    Relevance: While structurally different from 4-oxo-4-[(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)amino]butanoic acid, this compound emphasizes the significance of quinazoline scaffolds and the incorporation of a trifluoromethyl group in medicinal chemistry. These structural features and the associated synthetic strategies could be relevant for designing and synthesizing analogs of the target compound with potentially enhanced biological properties. []

N-[4-(4-Arylidene)-2-(4-substituted-phenyl)-5-oxo-4,5-dihydro-imidazol-1-yl]-benzenesulfonamide derivatives (1-5)

    Compound Description: These compounds are a series of imidazolone derivatives that have been docked against glucosamine-6-phosphate synthase, a target enzyme for antimicrobial agents. These derivatives demonstrated moderate to potent activity against several bacterial species and Candida albicans. []

    Relevance: While structurally different from 4-oxo-4-[(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)amino]butanoic acid, this study demonstrates the utility of docking studies in understanding the interactions of small molecules with target enzymes. This approach could be applied to the target compound to explore its potential interactions with relevant biological targets. []

[4-Oxo-4-(3,4,5-trimethoxybenzylidene)-4-dihydrothiazol-2-yl]acetonitrile (Compound 1)

    Compound Description: This compound serves as a key intermediate in synthesizing various thiazole derivatives with potential biological activity. It is prepared through a multistep synthesis and used as a starting material for diverse chemical transformations. [, ]

    Relevance: While structurally different from 4-oxo-4-[(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)amino]butanoic acid, the research on this compound highlights the value of exploring diverse heterocyclic scaffolds, like the thiazole core in this case, for discovering new bioactive molecules. This approach could inspire further investigation into the synthesis and biological evaluation of novel compounds related to the target compound. [, ]

    Compound Description: APEMA is a methacrylate monomer used to synthesize its homopolymer, poly(APEMA), and several derivatives. These polymers were characterized and evaluated for their thermal stability, solubility, and antimicrobial activity. []

    Relevance: Although structurally different from 4-oxo-4-[(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)amino]butanoic acid, this research highlights the versatility of methacrylate monomers in polymer chemistry and the potential of generating polymers with tailored properties. This approach could be relevant for exploring polymeric materials incorporating the target compound or its analogs, potentially leading to new applications in drug delivery or biomaterials. []

2-Amino-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid ethyl ester

    Compound Description: This pyrrole derivative was synthesized and characterized using NMR and X-ray crystallography. The study focused on its crystal structure, hydrogen bonding patterns, and π-π interactions. [, ]

    Relevance: Though structurally distinct from 4-oxo-4-[(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)amino]butanoic acid, this research emphasizes the importance of understanding the structural features and intermolecular interactions of heterocyclic compounds, which can influence their physicochemical properties and biological activities. These insights could be valuable for investigating the structural properties and potential binding interactions of the target compound. [, ]

    Compound Description: This research investigates the stability constants of complexes formed between amoxicillin, a β-lactam antibiotic, and various metal ions. The study provides insights into the coordination chemistry of amoxicillin and its potential interactions with metal ions in biological systems. []

    Relevance: While amoxicillin and its metal complexes are structurally different from 4-oxo-4-[(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)amino]butanoic acid, this research highlights the importance of understanding metal coordination chemistry in biological systems. Although the target compound does not contain a metal-binding motif, this knowledge could be relevant for investigating its potential interactions with metal ions, which could influence its activity or pharmacokinetic properties. []

4-Amino-2-trifluoromethyl-phenyl retinate (ATPR)

    Compound Description: This retinoic acid analog triggers differentiation and effectively treats Acute Promyelocytic Leukemia (APL) in a human xenograft mouse model. Its mechanism involves modulating PI3K/AKT, ERK, and Notch signaling pathways. []

    Relevance: While structurally distinct from 4-oxo-4-[(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)amino]butanoic acid, the research on ATPR emphasizes the potential of developing novel therapeutics for leukemia by targeting specific signaling pathways. This approach could inspire future investigations into the biological activity of the target compound, particularly for potential anticancer applications. []

2-Amino-1-(4-bromophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid ethyl ester

    Compound Description: This compound, a pyrrole derivative, has been investigated using ab initio and DFT calculations to determine its molecular geometry, electronic structure, and energy. []

    Relevance: Although structurally different from 4-oxo-4-[(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)amino]butanoic acid, this study emphasizes the use of computational methods to predict molecular properties. Similar approaches could be applied to the target compound to gain insights into its structure, electronic properties, and potential interactions with biological targets. []

2,4-Dihydro-5-[4-(trifluoromethyl)phenyl]-3H-1,2,4-triazol-3-ones

    Compound Description: This study focuses on the synthesis of novel 4-amino- or 4-aryl-substituted 2,4-dihydro-5-[4-(trifluoromethyl)phenyl]-3H-1,2,4-triazol-3-ones and their pKa determination in various nonaqueous solvents. []

    Relevance: Although structurally distinct from 4-oxo-4-[(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)amino]butanoic acid, the incorporation of a trifluoromethyl group in these compounds highlights its potential use in modulating physicochemical properties and biological activity. This knowledge could be relevant for exploring the synthesis and evaluation of analogs of the target compound containing a trifluoromethyl group. []

2-Amino-7,7-dimethyl-5-oxo-4-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

    Compound Description: This compound, a chromene derivative, has been structurally characterized using X-ray crystallography. The study describes its crystal packing, hydrogen bonding interactions, and conformational features. []

    Relevance: While structurally distinct from 4-oxo-4-[(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)amino]butanoic acid, this research emphasizes the importance of understanding the structural features and intermolecular interactions of heterocyclic compounds. This knowledge could be valuable for investigating the structural properties and potential binding interactions of the target compound. []

N-(2,4-Dichloro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxypropanamide

    Compound Description: This compound, a pyrimidinedione derivative, was synthesized and evaluated for its herbicidal activity. The study aimed to discover new herbicides by combining structural motifs from known bioactive compounds. []

    Relevance: Although structurally distinct from 4-oxo-4-[(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)amino]butanoic acid, this research highlights the strategy of combining established pharmacophores to develop new bioactive molecules. This approach could be relevant for designing novel compounds related to the target compound by incorporating structural elements from other bioactive molecules. []

(S)-2-Amino-4-oxo-4-(pyridine-2-yl)butanoic acid

    Compound Description: This α-amino acid was synthesized enantioselectively from aspartic acid, demonstrating a concise route to this biologically relevant chiral molecule. []

    Relevance: Although structurally distinct from 4-oxo-4-[(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)amino]butanoic acid, this research emphasizes the importance of chirality and enantioselective synthesis in medicinal chemistry. This finding could be relevant for exploring potential enantiomers of the target compound and their biological activities. []

    Compound Description: This study focused on synthesizing and characterizing a series of thieno[2,3-d]pyrimidine derivatives, exploring their potential pharmacological activities, including secretory, anti-inflammatory, and antimicrobial effects. []

    Relevance: Although structurally different from 4-oxo-4-[(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)amino]butanoic acid, this research highlights the value of exploring diverse heterocyclic scaffolds, like the thieno[2,3-d]pyrimidine core in these compounds, for potential medicinal chemistry applications. This approach could be relevant for exploring the synthesis and biological evaluation of novel compounds related to the target compound. []

N-[4-[[(3,4-Dihydro-4-oxo-1,2,3-benzotriazin-6-yl)methyl]amino]benzoyl]-L-glutamic acid (ADDF)

    Compound Description: This compound, a novel A-ring analog of 2-desamino-5,8-dideazafolic acid, exhibits inhibitory activity against thymidylate synthase and inhibits the growth of L1210 cells in culture. []

    Relevance: While structurally different from 4-oxo-4-[(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)amino]butanoic acid, this research emphasizes the potential for designing novel thymidylate synthase inhibitors by modifying the A-ring of folate analogs. This approach could inspire future investigations into the biological activity of the target compound, which also contains a glutamic acid moiety and could potentially interact with folate-dependent enzymes. []

(2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-piperidin-4-yl-1H-imidazol-1-yl}ethyl)dimethylamine

    Compound Description: This compound, containing an imidazole ring and a piperidine ring, was synthesized in eight steps. []

    Relevance: Although structurally distinct from 4-oxo-4-[(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)amino]butanoic acid, the research highlights the incorporation of a trifluoromethyl group, a common structural feature in medicinal chemistry, which could potentially be introduced to the target compound to modulate its physicochemical or biological properties. []

2-(2-(4-((3,4-Dihydro-4-oxo-3-arylquinazolin-2-yl)methyl)piperazin-1-yl)acetoyloxy)-2-phenylacetic acid esters

    Compound Description: This study focuses on synthesizing a series of novel quinazolinone derivatives with a stereoselective approach, starting from L-phenylglycine. []

    Relevance: Although structurally different from 4-oxo-4-[(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)amino]butanoic acid, this research highlights the use of chiral starting materials and stereoselective synthesis in medicinal chemistry. This approach could be relevant for exploring potential enantiomers of the target compound, as chirality can significantly impact biological activity. []

Properties

Product Name

4-oxo-4-[(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)amino]butanoic acid

IUPAC Name

4-oxo-4-[2-[[4-(trifluoromethyl)benzoyl]amino]anilino]butanoic acid

Molecular Formula

C18H15F3N2O4

Molecular Weight

380.3 g/mol

InChI

InChI=1S/C18H15F3N2O4/c19-18(20,21)12-7-5-11(6-8-12)17(27)23-14-4-2-1-3-13(14)22-15(24)9-10-16(25)26/h1-8H,9-10H2,(H,22,24)(H,23,27)(H,25,26)

InChI Key

IZIUIEICIGLJQW-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)NC(=O)CCC(=O)O)NC(=O)C2=CC=C(C=C2)C(F)(F)F

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CCC(=O)O)NC(=O)C2=CC=C(C=C2)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.